molecular formula C37H58O15 B605287 Aldgamycin E CAS No. 11011-06-6

Aldgamycin E

Cat. No.: B605287
CAS No.: 11011-06-6
M. Wt: 742.8 g/mol
InChI Key: OQBVBRTUEKMEAX-HEVCIBIJSA-N
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Description

Aldgamycin E is a naturally occurring organic compound that belongs to the class of macrolide antibiotics. It was first discovered in 1964 from a variant strain of the bacterium Streptomyces lavendulae . . This compound has garnered significant interest due to its potent antibacterial properties and its complex molecular architecture.

Scientific Research Applications

Aldgamycin E has a wide range of scientific research applications, including:

Chemical Reactions Analysis

Types of Reactions: Aldgamycin E undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Comparison with Similar Compounds

  • Aldgamycin G
  • Aldgamycin H
  • Aldgamycin K
  • Swalpamycin B
  • Chalcomycin

Aldgamycin E stands out due to its unique structural features and potent antibacterial activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

11011-06-6

Molecular Formula

C37H58O15

Molecular Weight

742.8 g/mol

IUPAC Name

(1S,2R,3R,6E,8S,9S,10S,12R,16S)-2-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4S,5R,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadec-6-ene-5,13-dione

InChI

InChI=1S/C37H58O15/c1-17-10-13-27(39)47-21(5)24(16-45-34-32(44-9)31(43-8)28(40)22(6)48-34)30-26(50-30)12-11-25(38)18(2)14-19(3)29(17)51-35-33(41)37(15-20(4)46-35)23(7)49-36(42)52-37/h10,13,17-24,26,28-35,40-41H,11-12,14-16H2,1-9H3/b13-10+/t17-,18+,19-,20+,21+,22+,23-,24+,26-,28+,29+,30-,31+,32+,33-,34?,35-,37-/m0/s1

InChI Key

OQBVBRTUEKMEAX-HEVCIBIJSA-N

Isomeric SMILES

C[C@H]1C[C@H](C(=O)CC[C@H]2[C@@H](O2)[C@@H]([C@H](OC(=O)/C=C/[C@@H]([C@H]1O[C@H]3[C@@H]([C@]4(C[C@H](O3)C)[C@@H](OC(=O)O4)C)O)C)C)COC5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC)C

SMILES

CC1CC(C(=O)CCC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C

Canonical SMILES

CC1CC(C(=O)CCC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aldgamycin E; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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